molecular formula C11H24 B14551913 2,2,3,3,4-Pentamethylhexane CAS No. 61868-85-7

2,2,3,3,4-Pentamethylhexane

Cat. No.: B14551913
CAS No.: 61868-85-7
M. Wt: 156.31 g/mol
InChI Key: RSEBTOONCGVAKN-UHFFFAOYSA-N
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Description

2,2,3,3,4-Pentamethylhexane: is a branched alkane with the molecular formula C11H24 . It is a hydrocarbon consisting of a hexane backbone with five methyl groups attached at the second, third, and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4-Pentamethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative with methyl groups. For example, starting with 2,3,4-trimethylpentane, additional methyl groups can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4-Pentamethylhexane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur, where hydrogen atoms are replaced by halogen atoms.

    Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromic acid are commonly used for oxidation reactions.

    Substitution: Halogenation reactions typically use halogens (chlorine, bromine) and may require UV light or heat to initiate the reaction.

    Cracking: High temperatures (500-700°C) and the presence of catalysts such as silica-alumina are used for cracking reactions.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 2,2,3,3,4-pentamethylhexanol, 2,2,3,3,4-pentamethylhexanal, or 2,2,3,3,4-pentamethylhexanoic acid.

    Substitution: Halogenated derivatives such as 2,2,3,3,4-pentamethylhexyl chloride or bromide.

    Cracking: Smaller hydrocarbons such as methane, ethane, propane, and butane.

Scientific Research Applications

2,2,3,3,4-Pentamethylhexane has various applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of branched alkanes in different chemical reactions.

    Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

As an alkane, 2,2,3,3,4-Pentamethylhexane does not have a specific mechanism of action like bioactive compounds. Its effects are primarily physical, such as its hydrophobic interactions with other molecules. In chemical reactions, it acts as a substrate that undergoes transformations based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,5-Pentamethylhexane
  • 2,2,4,4,5-Pentamethylhexane
  • 2,3,3,4,4-Pentamethylhexane

Uniqueness

2,2,3,3,4-Pentamethylhexane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. The arrangement of methyl groups affects its boiling point, melting point, and reactivity compared to other isomers. For example, 2,2,3,3,5-Pentamethylhexane has a different boiling point and reactivity due to the different positioning of the methyl groups.

Properties

CAS No.

61868-85-7

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,3,3,4-pentamethylhexane

InChI

InChI=1S/C11H24/c1-8-9(2)11(6,7)10(3,4)5/h9H,8H2,1-7H3

InChI Key

RSEBTOONCGVAKN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C)C(C)(C)C

Origin of Product

United States

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